1-(2,6-Dichlorophenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMTXRHRBBARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467511 | |
| Record name | 1-(2,6-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63386-61-8 | |
| Record name | 1-(2,6-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Arylpiperazines and Dichlorophenylpiperazines
The construction of the arylpiperazine framework can be achieved through several strategic approaches. The most common methods involve either forming the piperazine (B1678402) ring onto a pre-existing aniline (B41778) derivative or coupling a pre-formed piperazine ring with an appropriate aryl precursor.
A primary and well-established method for synthesizing 1-(aryl)piperazines involves the condensation and subsequent cyclization of an appropriately substituted aniline with bis(2-chloroethyl)amine (B1207034) or its derivatives. chemicalbook.comchemicalbook.comprepchem.com This pathway is a direct and efficient means of constructing the desired 1-(2,6-dichlorophenyl)piperazine.
The core reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbons of the bis(2-chloroethyl)amine, leading to the formation of the heterocyclic piperazine ring. The general synthesis for this compound proceeds by reacting 2,6-dichloroaniline (B118687) with bis(2-chloroethyl)amine hydrochloride. chemicalbook.com
Variations of this method have been successfully applied to produce isomeric dichlorophenylpiperazines, demonstrating the versatility of the approach. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) is achieved by heating a mixture of 2,3-dichloroaniline (B127971) and bis(2-chloroethyl)amine in xylene in the presence of p-toluenesulfonic acid and tetrabutylammonium (B224687) bromide. chemicalbook.com Similarly, the 3,4-dichloro isomer can be prepared from 3,4-dichloroaniline (B118046) and bis(2-chloroethyl)amine hydrochloride using potassium carbonate as a base in n-butanol. prepchem.com
The table below summarizes the reaction conditions for the synthesis of different dichlorophenylpiperazine isomers via this cyclization strategy.
| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 2,6-Dichloroaniline | Bis(2-chloroethyl)amine hydrochloride | Not specified | Not specified | This compound | Not specified | chemicalbook.com |
| 2,3-Dichloroaniline | Bis(2-chloroethyl)amine, p-toluenesulfonic acid, tetrabutylammonium bromide | Xylene | 130-135 °C, 48 h | 1-(2,3-Dichlorophenyl)piperazine | 88% | chemicalbook.com |
| 3,4-Dichloroaniline | Bis(2-chloroethyl)amine hydrochloride, Potassium carbonate | n-Butanol | Not specified | 1-(3,4-Dichlorophenyl)piperazine | 28% | prepchem.com |
This interactive table summarizes established cyclization reaction conditions. Click on the headers to explore the data.
Modern organic synthesis offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds, which represent a viable alternative for the synthesis of arylpiperazines. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly effective for coupling amines with aryl halides.
In the context of this compound synthesis, this strategy would involve the coupling of piperazine with a 1,2,3-trichlorobenzene (B84244) derivative or a 2,6-dichlorophenyl-containing precursor. While specific examples for the direct synthesis of the title compound via this method are not prevalent in the cited literature, the principles are well-established. For instance, palladium catalysts based on specialized phosphine (B1218219) ligands have demonstrated high efficiency in coupling aryl chlorides with various nucleophiles, including organolithium reagents, at room temperature. researchgate.net The adaptation of such methods could provide an alternative route, potentially offering different substrate scope and reaction conditions compared to traditional cyclization methods.
The application of microwave irradiation has revolutionized many areas of chemical synthesis by dramatically reducing reaction times and often improving yields. The synthesis of 1-arylpiperazines is no exception. tandfonline.com Microwave-assisted methods have been successfully developed for the rapid synthesis of various arylpiperazines, including sterically hindered analogues. tandfonline.comnih.gov
One approach utilizes microwave heating to accelerate the reaction between substituted anilines and diethanolamine, providing the target arylpiperazines in good yields with a significant reduction in reaction time compared to conventional heating. tandfonline.com Another versatile microwave-assisted synthesis has been developed for structurally diverse and sterically hindered N-arylpiperazines, which is particularly relevant for the 2,6-disubstituted target compound. nih.gov These rapid, efficient, and practical methods highlight the potential of microwave technology to streamline the synthesis of this compound and its derivatives. nih.goviaea.org
Optimization Studies of Reaction Conditions for Compound Yield and Purity
To meet the high standards required for pharmaceutical intermediates, the optimization of synthetic processes is crucial to maximize reaction yield and minimize the formation of impurities. ptfarm.pl Studies on the synthesis of aripiprazole (B633), a drug for which 1-(2,3-dichlorophenyl)piperazine is a direct precursor, have involved detailed optimization of the coupling reaction. ptfarm.pl
By applying theoretical methodologies and systematically varying reaction parameters such as reagent stoichiometry, base, solvent, and temperature, a high conversion ratio of 90-99% was achieved. ptfarm.pl The purity of the product and the profile of impurities were monitored using High-Performance Liquid Chromatography (HPLC). ptfarm.pl Such optimization studies are critical for developing robust and economically viable manufacturing processes. An analytical method for detecting related substances in 1-(2,3-dichlorophenyl)piperazine hydrochloride by HPLC has been established, identifying potential process-related impurities. google.com
The table below lists potential impurities that may arise during the synthesis of dichlorophenylpiperazines, which must be controlled for quality assurance.
| Impurity Name | Potential Origin |
| 1-(2-Chlorophenyl)piperazine (B141456) | Incomplete chlorination of starting material or side reaction |
| 1-(3-Chlorophenyl)piperazine | Isomeric impurity in starting aniline |
| 1-(2,3-Dichlorophenyl)piperazine Dimer | Self-condensation or reaction with a dihalo-precursor |
| 2,3-Dichloroaniline | Unreacted starting material |
This interactive table lists potential impurities in the synthesis of dichlorophenylpiperazines. Understanding these is key to optimizing purity.
Chemical Reactivity and Derivatization Strategies of the Piperazine Nitrogen Atoms
The this compound molecule possesses two nitrogen atoms with distinct reactivity. The nitrogen atom attached to the sterically hindered and electron-withdrawing 2,6-dichlorophenyl group (N-1) is significantly less nucleophilic. Consequently, the secondary amine at the N-4 position is the primary site for chemical modification and derivatization.
This selective reactivity is fundamental to the use of this compound as a building block. A prominent example is the synthesis of the antipsychotic drug aripiprazole, where the N-4 nitrogen of 1-(2,3-dichlorophenyl)piperazine undergoes N-alkylation with 7-(4-bromobutoxy)-3,4-dihydrocarbostyril. ptfarm.pl
Other common derivatization strategies for the secondary amine of piperazine include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in the development of new chemical entities. nih.gov
Nitrosation: Reaction with nitrous acid to form N-nitrosopiperazine derivatives. nih.gov
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce alkyl substituents.
Dansylation: Reaction with dansyl chloride, often used for analytical purposes such as chromatographic detection. nih.gov
These derivatization strategies allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships in drug discovery programs.
Stereoselective Synthesis Research for Enantiomeric Control
The compound this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, its synthesis does not require enantiomeric control. However, the principles of stereoselective synthesis become critically important when the piperazine ring or its substituents are modified to create chiral centers.
Research in asymmetric synthesis has led to robust methods for controlling stereochemistry in piperazine and related heterocyclic systems. For example, the stereoselective synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been achieved in a multi-step sequence starting from S-phenylalanine, demonstrating control over the stereocenters on the piperazine ring. clockss.org Reviews of synthetic strategies for building 2,6-disubstituted piperidine (B6355638) motifs, which are structurally analogous, emphasize the importance and variety of methods for controlling stereochemistry. rsc.org Furthermore, iridium-catalyzed methods have been developed for the diastereoselective synthesis of C-substituted piperazines. nih.gov
While not directly applicable to the synthesis of the parent this compound, this body of research is highly relevant for the development of novel, chiral derivatives where specific stereoisomers may exhibit desired pharmacological properties.
Advanced Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-(2,6-Dichlorophenyl)piperazine and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular framework.
In the ¹H NMR spectrum of this compound, the protons of the piperazine (B1678402) ring typically appear as multiplets in the δ 2.5–3.5 ppm range. The aromatic protons on the dichlorophenyl group are expected to resonate in the δ 7.0–7.5 ppm region. For derivatives, the chemical shifts of the piperazine protons can vary depending on the nature of the substituent on the second nitrogen atom. For instance, in more complex derivatives like piperazine-substituted naphthoquinones, the N-CH₂ protons of the piperazine ring can show distinct signals, sometimes as triplets, in regions such as δ 3.28 and δ 3.71 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the piperazine ring in derivatives have been observed at chemical shifts around 52.45 ppm (for –NCH₂ carbons). nih.gov In tosyl piperazine dithiocarbamate (B8719985) derivatives, the carbon scaffold has been extensively mapped, with all 21 carbons showing distinct signals. nih.gov
In some cases, such as with certain complex piperazine derivatives, NMR studies have revealed the presence of multiple conformers or rotamers in solution. acs.org This is observed as a duplicity of signals in the NMR spectrum, providing insight into the dynamic behavior of these molecules. acs.org
Table 1: Typical NMR Spectroscopic Data for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic C-H | 7.0 - 7.5 | Multiplet |
| ¹H | Piperazine N-H | Variable | Broad Singlet |
| ¹H | Piperazine C-H | 2.5 - 3.5 | Multiplet |
| ¹³C | Aromatic C-Cl | ~130-140 | Singlet |
| ¹³C | Aromatic C-H | ~120-130 | Singlet |
| ¹³C | Piperazine C-N | ~45-55 | Singlet |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can verify the molecular ion peak with high accuracy, often as the protonated molecule [M+H]⁺. For the hydrochloride salt of the related 1-(2,5-dichlorophenyl)piperazine, the molecular ion peak is observed at m/z 277.04, corresponding to the free base after the loss of HCl.
Tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through controlled fragmentation. The fragmentation patterns of phenylpiperazine derivatives are well-characterized. A common fragmentation pathway involves the cleavage of the piperazine ring. For example, studies on halogenated phenylpiperazines show a characteristic loss of a C₂H₄N fragment. nih.gov Another key indicator for the presence of the piperazine moiety is the observation of a characteristic ion at m/z 56, corresponding to the C₃H₆N⁺ fragment. nih.gov The mass fragmentation spectrum of a related N-phenylpiperazine derivative, LQFM05, was used to identify its main metabolite, which was formed through hepatic hydroxylation. nih.gov
Table 2: Common Mass Spectrometry Fragmentation Patterns for Phenylpiperazine Derivatives
| m/z Value | Fragment | Description |
| [M]+ or [M+H]+ | Molecular Ion | Represents the intact molecule (or its protonated form). |
| M-42 | [M-C₂H₄N]+ | Loss of an ethyleneimine fragment from the piperazine ring. nih.gov |
| 56 | [C₃H₆N]+ | Characteristic fragment of the piperazine ring. nih.gov |
| Variable | [Ar]+ or [Ar-Cl]+ | Fragments corresponding to the substituted phenyl ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and its derivatives. ontosight.ai The IR spectrum provides a vibrational fingerprint of the molecule.
Key characteristic absorptions include:
N-H Stretch: For the parent compound and its derivatives with a secondary amine in the piperazine ring, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. libretexts.org This band is typically sharper and less intense than the O-H band of alcohols. pressbooks.pub Primary amines (R-NH₂) would show two bands in this region. pressbooks.pubyoutube.com
C-H Stretch: Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. nih.gov
C-N Stretch: The C-N stretching of the aryl amine and the aliphatic amine of the piperazine ring occur in the fingerprint region.
C-Cl Stretch: The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum, around 1250 cm⁻¹.
In derivatives, additional peaks corresponding to other functional groups will be present. For example, a carbonyl group (C=O) in an amide or ketone derivative will show a strong, sharp absorption between 1639 and 1780 cm⁻¹. nih.govpressbooks.pub
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (piperazine) | 3300 - 3500 | Medium, Sharp libretexts.org |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak libretexts.org |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong libretexts.org |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak nih.gov |
| C-Cl Stretch | ~1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule and is used to characterize its optical properties. researchgate.net The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. ionicviper.org
For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the dichlorophenyl chromophore. The presence of the aromatic ring gives rise to π → π* transitions. Organic molecules containing only sigma bonds typically have absorptions in the far-UV, but the conjugated π-system of the benzene (B151609) ring shifts these absorptions to the near-UV region. ionicviper.org
The spectrum is expected to show strong absorption bands characteristic of a substituted benzene ring. The specific wavelengths and intensities of these absorptions can be influenced by the solvent (solvatochromism) and the nature of the substituents on both the phenyl and piperazine rings. nih.gov The electron-withdrawing chlorine atoms and the electron-donating piperazine nitrogen atom can affect the energy of the molecular orbitals, thus shifting the absorption maxima (λ_max).
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing its three-dimensional conformation, bond lengths, bond angles, and how the molecules are arranged in the crystal lattice. nih.gov
Studies on arylpiperazines and related structures have consistently shown that the piperazine ring adopts a stable chair conformation. rsc.orgiucr.org In the crystal structure of this compound derivatives, the dichlorophenyl group is typically oriented to minimize steric hindrance. The dihedral angle between the plane of the aromatic ring and the piperazine ring is a key conformational parameter.
The arrangement of molecules in the crystal, known as crystal packing, is stabilized by various intermolecular interactions. researchgate.net For arylpiperazines, these can include van der Waals forces, C-H···π interactions, and sometimes π-π stacking between the aromatic rings of adjacent molecules. rsc.org In the crystal structure of a closely related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the packing is dominated by H⋯H, O⋯H, and Cl⋯H contacts. nih.gov The crystal system for arylpiperazines is often monoclinic or triclinic. bas.bg Hirshfeld surface analysis can be used to quantify the different types of intermolecular contacts that contribute to the stability of the crystal packing. nih.gov
Table 4: Summary of Crystallographic Data for Arylpiperazine Derivatives
| Parameter | Typical Finding | Reference |
| Piperazine Conformation | Chair | rsc.orgiucr.org |
| Crystal System | Monoclinic or Triclinic | bas.bg |
| Key Intermolecular Interactions | van der Waals forces, C-H···π, π-π stacking, H-bonding | rsc.orgnih.gov |
| Dihedral Angle (Phenyl-Piperazine) | Varies to minimize steric hindrance |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of piperazine-containing compounds. These methods allow for a detailed analysis of the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its tendency to undergo chemical reactions. A smaller gap generally indicates a more reactive and less stable molecule. doi.org
For piperazine (B1678402) derivatives, the HOMO-LUMO energy gap can be calculated to predict their relative reactivity. doi.org For instance, in a study of a related chlorophenylpiperazine (B10847632) derivative, the HOMO-LUMO energy gap was calculated to be 0.19358 eV, indicating a relatively reactive molecule. doi.org The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. mdpi.com Analysis of the spatial distribution of these orbitals can identify the likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Calculated Electronic Properties of a Related Chlorophenylpiperazine Derivative. doi.org
| Parameter | Value (eV) |
| HOMO-LUMO Energy Gap | 0.19358 |
| Chemical Potential (μ) | -0.11956 |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which contributes to its stability. nih.govniscpr.res.in This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, with stronger interactions indicating greater stabilization. aimspress.com
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.deasianpubs.org This mapping is valuable for predicting how a molecule will interact with other charged species, such as receptors or enzymes. doi.orgrsc.org
For piperazine derivatives, the MEP surface can identify the most likely sites for electrophilic and nucleophilic attack. uni-muenchen.de Regions of negative potential, typically around electronegative atoms like nitrogen and chlorine, are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is a useful tool for understanding drug-receptor interactions and hydrogen bonding patterns. doi.org
Reactivity Properties and Degradation Likelihood Prediction
Computational methods can also be used to predict the reactivity and potential degradation pathways of a molecule. By calculating parameters such as average local ionization energies, Fukui functions, and bond dissociation energies, researchers can identify the most labile parts of the molecule.
For instance, the calculation of global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index from HOMO-LUMO energies can provide a quantitative measure of a molecule's reactivity. doi.org A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, while a "hard" molecule has a large gap. mdpi.comdoi.org These calculations can help in predicting the likelihood of degradation under various conditions.
Conformational Analysis and Dynamics of the Piperazine Ring
The piperazine ring can adopt several conformations, with the chair form being the most thermodynamically stable. researchgate.netnih.gov However, the presence of substituents can influence the preferred conformation. researchgate.net Computational conformational analysis can determine the relative energies of different conformers (chair, boat, twist-boat) and predict the most stable geometry. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. ijpsdronline.comresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govnih.gov
For 1-(2,6-dichlorophenyl)piperazine and its analogs, docking studies can be performed to investigate their interactions with various biological targets. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. doi.orgindexcopernicus.com For example, a docking study of a related chlorophenylpiperazine derivative against a specific protein target revealed a binding free energy of -6.3 kcal/mol and identified key hydrophobic interactions with several amino acid residues. doi.org The results of docking studies can guide the design of new derivatives with improved potency and selectivity. nih.gov
Binding Pose Prediction and Interaction Energy Calculations
The prediction of how a ligand orients itself within a receptor's binding pocket is a cornerstone of computational drug design. For the complex dopamine (B1211576) D1 receptor modulator Mevidalen (LY3154207), which incorporates the this compound core, molecular modeling has been crucial in defining its binding mode.
Initial studies using homology models suggested a "vertical" binding orientation. However, subsequent investigations using cryo-electron microscopy (cryo-EM) and advanced molecular dynamics (MD) simulations have provided a more refined model. nih.gov These studies revealed that the preferred and most stable conformation is a "horizontal" orientation, where the molecule lies parallel to the second intracellular loop (IL2) of the D1 receptor. nih.govpatsnap.com This binding occurs at a novel, intracellular allosteric site, distinct from the orthosteric site where dopamine binds. nih.gov
While specific binding free energy values from calculations are not detailed in the available literature, the functional consequence of this binding is a potentiation of the receptor's activity. Mevidalen exhibits a half-maximal effective concentration (EC50) of approximately 3 nM in assays measuring human D1 receptor activation. medchemexpress.com This high potency reflects a strong and effective interaction, where the binding of the modulator at the allosteric site enhances the affinity of the endogenous ligand, dopamine, at the orthosteric site. nih.govnih.gov
Table 1: Potency of Mevidalen (LY3154207) at D1 Receptors
| Species/Receptor | EC50 Value |
|---|---|
| Human D1 Receptor | 2.3 nM |
| Dog D1 Receptor | 2.0 nM |
| Rhesus Monkey D1 Receptor | 2.5 nM |
| Mouse D1 Receptor | 62.1 nM |
Data sourced from MedchemExpress. medchemexpress.com
Identification of Key Active Site Residues and Intermolecular Forces
Computational analyses have been instrumental in identifying the specific amino acid residues of the dopamine D1 receptor that are critical for the binding and action of Mevidalen (LY3154207). The allosteric binding site is located in a pocket near the second intracellular loop (IL2). nih.gov
Molecular dynamics simulations show that the binding of Mevidalen stabilizes a helical conformation of a specific segment of IL2, notably involving residues Proline-128 (P128), Phenylalanine-129 (F129), and Arginine-130 (R130). nih.govresearchgate.net The importance of this interaction is underscored by site-directed mutagenesis experiments. These studies revealed that Arginine-130 in the human D1 receptor is a crucial residue for the high potency of this class of modulators.
The binding event triggers a cascade of subtle but significant conformational changes throughout the receptor. Upon Mevidalen binding, a cluster of residues around the conserved sodium (Na⁺) binding site becomes more compact. researchgate.netdntb.gov.ua Simultaneously, interactions within the PIF (Proline-Isoleucine-Phenylalanine) motif and its surrounding residues are loosened. nih.govresearchgate.net This dual action—stabilizing one region while loosening another—is consistent with the conformational shifts required to open the intracellular crevice of the receptor, thereby facilitating its activation and coupling to the Gs protein. nih.govdntb.gov.ua
Molecular Dynamics Simulations for Receptor-Ligand Complex Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the receptor-ligand complex, offering insights beyond the static images from methods like cryo-EM. Extensive MD simulations have been performed to understand the stability and functional consequences of Mevidalen (LY3154207) binding to the dopamine D1 receptor. patsnap.comresearchgate.net
These simulations confirm that the "horizontal" binding pose of Mevidalen within the allosteric site is highly stable over time. nih.gov Quantitative analysis of the ligand's movement during simulations shows the root-mean-square deviation (RMSD) plateaus at a low value of approximately 1.5 Å, indicating a stable and well-defined interaction. nih.gov
The simulations further elucidate the allosteric mechanism. The binding of Mevidalen not only stabilizes the helical structure of IL2 but also initiates a broader dynamic rearrangement within the receptor. nih.govresearchgate.net This leads to a tightening of the receptor's extracellular portion and a simultaneous loosening of the intracellular region, which is essential for efficient G-protein coupling and subsequent signal amplification. nih.gov These dynamic studies have been fundamental in building a comprehensive model of how a PAM containing the this compound scaffold can effectively modulate receptor function, providing a foundation for the rational design of future allosteric modulators. researchgate.net
Table 2: Summary of Computational Findings for Mevidalen (LY3154207)
| Computational Method | Key Finding | Reference |
|---|---|---|
| Molecular Dynamics | Confirmed a stable "horizontal" binding pose at the allosteric site. | nih.gov |
| Molecular Dynamics | Binding stabilizes the helical conformation of IL2 (residues 128-130). | nih.govresearchgate.net |
| Cryo-EM & MD Simulation | Identified an allosteric binding site near intracellular loop 2 (IL2). | nih.gov |
| Site-Directed Mutagenesis | Arginine-130 (R130) is a key residue for modulator potency. | |
| Molecular Dynamics | Binding induces tightening of the extracellular region and loosening of the intracellular region. | nih.gov |
Preclinical Pharmacological Investigations and Molecular Mechanism Research
Receptor Binding Studies and Selectivity Profiling of Dichlorophenylpiperazines
The interaction of dichlorophenylpiperazine derivatives with various neurotransmitter receptors is a critical area of research for understanding their potential therapeutic applications and off-target effects. While specific binding affinity data for 1-(2,6-dichlorophenyl)piperazine is limited in publicly available literature, studies on closely related isomers and derivatives provide valuable insights into the structure-activity relationships (SAR) of this chemical class.
The dopaminergic system is a primary target for many centrally acting drugs. The affinity of dichlorophenylpiperazine compounds for dopamine (B1211576) receptor subtypes, particularly D1, D2, and D3, is of significant interest.
While direct binding data for this compound is not extensively documented, research on its isomer, 1-(2,3-dichlorophenyl)piperazine (B491241) (2,3-DCPP), a known metabolite of the antipsychotic drugs aripiprazole (B633) and cariprazine, indicates activity at dopamine receptors. It has been shown to act as a partial agonist at both D2 and D3 dopamine receptors. scite.ai
Structure-activity relationship studies on more complex molecules incorporating the dichlorophenylpiperazine moiety have provided further context. For instance, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, the 1-(2,3-dichlorophenyl)piperazine analogue displayed the highest affinity for the D3 receptor, with a Ki value in the subnanomolar range. acs.org This suggests that the 2,3-dichloro substitution pattern is favorable for high-affinity D3 receptor binding within this chemical scaffold. However, this high affinity at the D3 receptor was also accompanied by a nearly 10-fold higher affinity at the D2 receptor, leading to a reduction in D2/D3 selectivity. acs.org
Table 1: Dopamine Receptor Binding Affinities for Selected Dichlorophenylpiperazine Derivatives
| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D2/D3 Selectivity | Reference |
|---|---|---|---|---|
| 1-(2,3-Dichlorophenyl)piperazine analogue (Compound 8) | High | Subnanomolar | Reduced | acs.org |
| Cariprazine | ~0.69 | ~0.22 | ~3.1 | researchgate.net |
Note: This table is populated with data for related compounds due to the limited availability of specific data for this compound.
The serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, is another crucial target for neuropsychiatric drugs. The affinity of dichlorophenylpiperazine derivatives for these receptors is a key determinant of their pharmacological effects.
Table 2: Serotonin (B10506) Receptor Binding Affinities for Selected Arylpiperazine Derivatives
| Compound Class | 5-HT1A Receptor Affinity (Ki) | 5-HT2A Receptor Affinity (Ki) | Reference |
|---|---|---|---|
| 7-(3-chlorophenylpiperazinyl)alkyl derivatives of 8-alkoxy-purine-2,6-dione | 12-15 nM (for some derivatives) | 15-28 nM | mdpi.com |
Note: This table presents data for related compound classes to provide context, as specific data for this compound is limited.
In Vitro Cellular Assays for Biological Activity Research
Modulation of Cellular Signaling Pathways
The this compound moiety is an integral component of various pharmacologically active molecules that demonstrate significant modulation of cellular signaling pathways. Research into structurally related dichlorophenylpiperazine compounds has revealed potent and specific interactions with key cellular targets.
A prominent example is the metabolite 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), derived from the atypical antipsychotics aripiprazole and cariprazine. wikipedia.orgnih.govdbpedia.org This metabolite has been identified as a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. nih.gov Inhibition of DHCR7 by 2,3-DCPP disrupts the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, leading to an accumulation of 7-DHC in cells. nih.gov This interference with a fundamental metabolic pathway highlights a significant cellular signaling modulation. Studies have shown that 2,3-DCPP inhibits DHCR7 activity at concentrations comparable to potent teratogenic inhibitors. nih.gov Furthermore, 2,3-DCPP is known to act as a partial agonist at dopamine D2 and D3 receptors, directly modulating dopaminergic signaling pathways. wikipedia.orgdbpedia.org
In other research, piperazine (B1678402) ferulate (a salt of piperazine and ferulic acid) has been shown to protect against diabetic nephropathy by suppressing the Advanced Glycation End-product (AGE) and its receptor (RAGE) signaling pathway. frontiersin.org This compound was found to downregulate the expression of genes and proteins associated with the AGE-RAGE-mediated inflammatory cascade, including inhibiting the NF-κB/NLRP3 pathway in podocytes. frontiersin.org Additionally, piperazine ferulate demonstrated the ability to normalize the expression and activity of endothelial nitric oxide synthase (eNOS), a critical enzyme in vascular signaling. nih.gov
These findings underscore the capacity of molecules containing the dichlorophenylpiperazine or a simple piperazine scaffold to interact with and modulate critical cellular signaling and metabolic pathways, which is a key area of preclinical pharmacological investigation.
Cytotoxicity Investigations in Research Models
The cytotoxic potential of compounds containing the piperazine scaffold has been evaluated across various research models, particularly in the context of anticancer drug development. While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, studies on related piperazine derivatives provide insight into the structure-activity relationships that govern their cytotoxic effects.
For instance, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were assessed for cytotoxicity against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. nih.gov These compounds generally showed low toxicity in normal cells, with viability between 82-95% at a concentration of 1 µg/mL. nih.gov However, against the 4T1 breast cancer cell line, they exhibited dose-dependent cytotoxic effects, with the SA5 derivative being the most potent. nih.gov
In another study, novel piperazine derivatives of the natural product vindoline (B23647) were synthesized and screened for anticancer activity. mdpi.com Compounds containing a [4-(trifluoromethyl)benzyl]piperazine group and a 1-bis(4-fluorophenyl)methyl piperazine group demonstrated outstanding cytotoxic activity, with 50% growth inhibition (GI₅₀) values below 2 μM across a wide range of cancer cell lines. mdpi.com
The cardiotoxic potential of some designer piperazine drugs has also been investigated. In a study using the H9c2 rat cardiac cell line, N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl) piperazine (TFMPP) showed significant cytotoxicity, which was linked to mitochondrial impairment, ATP depletion, and disruption of calcium homeostasis. farmaceut.orgnih.gov
These investigations highlight that the piperazine heterocycle is a versatile scaffold that can be functionalized to create derivatives with significant, and in some cases selective, cytotoxicity against cancer cells. The nature of the substituents on the piperazine ring plays a crucial role in determining the potency and selectivity of the cytotoxic effects.
Table 1: Cytotoxicity of Various Piperazine Derivatives in Research Models
| Compound/Derivative Class | Cell Line | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (Breast Cancer) | Not specified | Cell Viability | Dose-dependent cytotoxicity; SA5 most potent | nih.gov |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (Normal Fibroblast) | Not specified | Cell Viability | Minor toxicity (82-95% viability at 1 µg/mL) | nih.gov |
| Vindoline-piperazine derivative 23 ([4-(trifluoromethyl)benzyl]piperazine) | NCI-60 Panel | Growth Inhibition | GI₅₀ | < 2 µM on most cell lines | mdpi.com |
| Vindoline-piperazine derivative 25 (1-bis(4-fluorophenyl)methyl piperazine) | NCI-60 Panel | Growth Inhibition | GI₅₀ | < 2 µM on most cell lines | mdpi.com |
| 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) | H9c2 (Cardiomyoblast) | Not specified | EC₅₀ | 59.6 µM | nih.gov |
| N-Benzylpiperazine (BZP) | H9c2 (Cardiomyoblast) | Not specified | EC₅₀ | 343.9 µM | nih.gov |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 (Colon Cancer) | Not specified | IC₅₀ | 23.8 ± 1.48 µM | nih.gov |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 (Lung Cancer) | Not specified | IC₅₀ | 60.1 ± 3.45 µM | nih.gov |
Antiglycation Assays with Dichlorophenylpiperazine Conjugates
Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders. Consequently, inhibiting glycation is a key therapeutic strategy.
In vitro antiglycation activity is commonly evaluated using model systems, such as the bovine serum albumin (BSA)-glucose or BSA-methylglyoxal (MGO) assay. plos.orgplantsjournal.com In these assays, a protein (BSA) is incubated with a glycating agent (glucose or MGO) in the presence and absence of the test compound. plos.orgmdpi.com The inhibitory activity is quantified by measuring the reduction in fluorescent AGEs or other markers like fructosamine (B8680336) and protein carbonyl content. nih.govmdpi.com
While specific studies on the antiglycation properties of dichlorophenylpiperazine conjugates are limited, research on related structures suggests the potential of the piperazine scaffold in this area. For example, piperazine ferulate has been shown to exert protective effects in diabetic nephropathy by inhibiting the AGE-RAGE signaling pathway. frontiersin.org This implies an interaction with the glycation process or its downstream consequences. Other studies on flavonoids like quercetin (B1663063) and chrysin (B1683763) have demonstrated significant inhibition of fructose- and MGO-induced AGE formation, highlighting the effectiveness of small molecules in preventing glycation. nih.gov The antiglycation activity of plant extracts and their polyphenolic constituents, such as baicalin (B1667713) and luteolin, has also been strongly correlated with their antioxidant properties. mdpi.com
The development of dichlorophenylpiperazine conjugates with antiglycation properties could be a promising area for future research, potentially leveraging the established pharmacological profile of the piperazine core with functional groups known to interfere with the glycation process.
Table 2: General Protocol for In Vitro BSA-Methylglyoxal Antiglycation Assay
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Preparation of Reagents | Prepare solutions of Bovine Serum Albumin (BSA), Methylglyoxal (MGO), and the test compound in a phosphate (B84403) buffer (pH 7.4) containing an antimicrobial agent like sodium azide. | To have all components ready for the reaction mixture. | plos.orgplantsjournal.com |
| 2. Incubation | In a 96-well plate, mix BSA, MGO, and different concentrations of the test compound. Include a positive control (e.g., aminoguanidine) and a negative control (BSA + MGO without inhibitor). | To initiate the glycation reaction and test the inhibitory effect of the compound. | mdpi.com |
| 3. Incubation Conditions | Incubate the plate at 37°C for a set period, typically several days (e.g., 7-9 days), under aseptic conditions and protected from light. | To allow for the formation of Advanced Glycation End-products (AGEs). | plos.orgmdpi.com |
| 4. Measurement | Measure the fluorescence intensity of the solutions using a microplate spectrofluorometer, typically at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. | To quantify the amount of fluorescent AGEs formed. The reduction in fluorescence in the presence of the test compound indicates antiglycation activity. | nih.govmdpi.com |
| 5. Calculation | Calculate the percentage of inhibition of AGE formation for each concentration of the test compound compared to the negative control. | To determine the potency of the antiglycation agent, often expressed as an IC₅₀ value. | plos.org |
Antimycobacterial Activity Studies of Piperazine-Based Conjugates
The piperazine ring is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous drugs with diverse pharmacological activities. This includes significant potential in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Research has demonstrated that molecular hybridization, which combines the piperazine moiety with other bioactive fragments, can lead to potent antimycobacterial compounds. nih.gov A study involving hybrids of piperazine, substituted-benzofuran, amino acids, and 2,4-dinitro-benzenesulfonamide resulted in compounds with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against the Mtb H37Rv strain, a value superior to the standard drug ethambutol. nih.gov These compounds also showed a favorable safety profile with low cytotoxicity. nih.gov
Furthermore, piperazine-containing benzothiazinones have been identified as highly potent DprE1 inhibitors, a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov An analogue, TZY-5-84, displayed an exceptionally low MIC value against Mtb H37Rv (0.014 to 0.015 mg/L), which is lower than that of first-line drugs like isoniazid (B1672263) and rifampicin. nih.gov TZY-5-84 was also effective against drug-resistant clinical isolates and intracellular bacilli within infected macrophages, indicating its potential as a promising preclinical candidate for tuberculosis treatment. nih.gov
The versatility of the piperazine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of molecules to enhance efficacy against sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. The consistent success in generating potent antimycobacterial agents validates the continued exploration of piperazine-based conjugates in the fight against tuberculosis.
Table 3: Antimycobacterial Activity of Representative Piperazine-Based Conjugates
| Compound/Class | Target Strain | Assay | Result (MIC) | Key Finding | Reference |
|---|---|---|---|---|---|
| Piperazine-benzofuran hybrid 4a | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.78 µg/mL | Superior activity compared to ethambutol. | nih.gov |
| Piperazine-benzofuran hybrid 4c | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.78 µg/mL | Superior activity compared to ethambutol. | nih.gov |
| Piperazine-benzofuran hybrid 4j | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.78 µg/mL | Superior activity compared to ethambutol. | nih.gov |
| Piperazine-benzofuran hybrid 4d | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 1.56 µg/mL | Activity equal to ethambutol. | nih.gov |
| TZY-5-84 (Benzothiazinone analogue) | M. tuberculosis H37Rv | Microdilution Method | 0.014 - 0.015 mg/L | More potent than isoniazid and rifampicin. | nih.gov |
| TZY-5-84 (Benzothiazinone analogue) | Drug-resistant clinical isolates | Microdilution Method | Susceptible | Active against resistant strains. | nih.gov |
Metabolite Characterization and Pharmacological Relevance of Dichlorophenylpiperazine Metabolites
The biotransformation of arylpiperazine derivatives, including those with dichlorophenyl substituents, is extensively studied. The primary metabolic pathways involve N-dealkylation, hydroxylation, and dehydrogenation, processes predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. nih.govdrugbank.comfda.gov
A key example is the metabolism of the antipsychotic drug aripiprazole, which contains a 2,3-dichlorophenylpiperazine structure. fda.gov A major metabolic pathway for aripiprazole is N-dealkylation, catalyzed by CYP3A4, which cleaves the molecule to yield 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP). nih.govdrugbank.compharmgkb.org This metabolite is not only a precursor in the synthesis of aripiprazole but is also pharmacologically active itself. wikipedia.orgdbpedia.org Studies have shown that 2,3-DCPP is a partial agonist of dopamine D₂ and D₃ receptors and a potent inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7), which is involved in cholesterol synthesis. wikipedia.orgnih.gov The formation of this active metabolite is significant, as its concentration in plasma can be substantial and may vary widely among individuals due to genetic polymorphisms in CYP enzymes. nih.gov
Further metabolism of these 1-aryl-piperazines often involves CYP2D6-dependent oxidation, leading to hydroxylated derivatives that are subsequently conjugated and excreted. nih.gov The characterization of these metabolic pathways is crucial for understanding the complete pharmacological and toxicological profile of any drug containing the this compound scaffold.
Table 4: Characterization of Metabolites from Drugs Containing a Dichlorophenylpiperazine Moiety
| Parent Drug | Metabolite | Metabolic Pathway | Key Enzymes | Pharmacological Relevance of Metabolite | Reference |
|---|---|---|---|---|---|
| Aripiprazole | 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) | N-dealkylation | CYP3A4 | Partial agonist at D₂/D₃ receptors; Potent inhibitor of DHCR7 enzyme. | nih.govnih.govpharmgkb.org |
| Aripiprazole | Dehydro-aripiprazole | Dehydrogenation | CYP3A4, CYP2D6 | Active metabolite, represents ~40% of aripiprazole AUC in plasma at steady state. | drugbank.comfda.gov |
| Cariprazine | 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) | N-dealkylation | Not specified | Potent inhibitor of DHCR7 enzyme. | nih.gov |
| General Arylpiperazines | Hydroxylated 1-aryl-piperazines | Aromatic Hydroxylation | CYP2D6 | Typically conjugated and excreted; contributes to elimination. | nih.gov |
| Benzylpiperazines | Piperazine | N-dealkylation | Not specified | Further degraded to ethylenediamine (B42938) or aniline (B41778) derivatives. | psu.edu |
Structure Activity Relationship Sar Studies of 1 2,6 Dichlorophenyl Piperazine Analogues
Impact of Phenyl Ring Substitution Patterns on Biological Activity and Target Selectivity
The substitution pattern on the phenyl ring of 1-(2,6-dichlorophenyl)piperazine analogues plays a pivotal role in determining their biological activity and target selectivity. The 2,6-dichloro substitution is often preferred for specific activities, as demonstrated in studies of γ-secretase inhibitors where this pattern led to a 68% inhibition of Aβ40 production, while other substitutions like 2,6-difluoro or 4-chloro showed significantly less or no inhibition. nih.gov This specific dichlorination appears to contribute to Notch selectivity when combined with a 4-fluorophenyl piperazine (B1678402) ring. nih.gov
In the context of dopamine (B1211576) D3 receptor ligands, the 2,3-dichlorophenyl substitution is a classic and effective choice for achieving high affinity. nih.govacs.org However, modifications can alter selectivity. For instance, changing the 2,3-dichlorophenylpiperazine to a 2-methoxyphenylpiperazine, which typically has weak D2 receptor selectivity, can shift the profile to mild D3 receptor selectivity when combined with an appropriate secondary pharmacophore. frontiersin.org
The position of substituents is also critical. For example, in a series of coumarin-piperazine derivatives, substituents in the ortho or meta position of the phenyl ring on the piperazine moiety were found to have a decisive effect on affinity for 5-HT1A receptors. scienceopen.com Specifically, compounds with substituents at the 1, 2, or both 1 and 2 positions of the phenyl ring showed the highest affinity. scienceopen.com
Furthermore, studies on antimycobacterial agents have shown that incorporating a 3,4-dichlorophenylpiperazine moiety can lead to potent activity. mdpi.com This highlights that the arrangement of chloro groups on the phenyl ring is a key determinant of the pharmacological profile.
The following table summarizes the impact of different phenyl ring substitutions on the biological activity of this compound analogues:
Table 1: Impact of Phenyl Ring Substitution on Biological Activity
| Compound/Analogue | Phenyl Ring Substitution | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| γ-Secretase Inhibitor | 2,6-dichloro | γ-Secretase (Aβ40 production) | Preferred substitution, yielding 68% inhibition. | nih.gov |
| γ-Secretase Inhibitor | 2,6-difluoro | γ-Secretase (Aβ40 production) | Slight inhibition (20%). | nih.gov |
| γ-Secretase Inhibitor | 4-chloro | γ-Secretase (Aβ40 production) | No inhibition. | nih.gov |
| Dopamine Receptor Ligand | 2,3-dichloro | Dopamine D3 Receptor | High affinity. | nih.govacs.org |
| Dopamine Receptor Ligand | 2-methoxy | Dopamine D2/D3 Receptors | Shifted selectivity towards D3 when combined with a secondary pharmacophore. | frontiersin.org |
| Coumarin-Piperazine Derivative | Ortho/meta substitution | 5-HT1A Receptors | Decisive for receptor affinity. | scienceopen.com |
| Antimycobacterial Agent | 3,4-dichloro | Mycobacterium tuberculosis | Potent activity. | mdpi.com |
Role of the Piperazine Ring and its Substitutions on Receptor Affinity and Molecular Interactions
The piperazine ring is a versatile scaffold in drug design, and its substitutions significantly influence the receptor affinity and molecular interactions of this compound analogues. nih.govtandfonline.com The nitrogen atoms of the piperazine ring can act as basic amines and hydrogen bond acceptors, contributing to the pharmacokinetic properties of the molecule. nih.govtandfonline.com
In the development of dual-target dopamine D3 and µ-opioid receptor ligands, the choice of the aryl piperazine is critical for D3 receptor affinity. nih.gov While various substituted piperazine scaffolds are tolerated for µ-opioid receptor activity, D3 receptor affinity is more sensitive to these changes. nih.gov For instance, the 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine scaffold, while causing some loss of D3 receptor affinity, increases D3 receptor selectivity and improves CNS-MPO scores. nih.gov
Substitutions at the N-4 position of the piperazine ring can dramatically alter biological activity. In a series of γ-secretase inhibitors, a 4-fluoro-phenyl substituent on the piperazine ring resulted in the most active analogue, while a 4-methyl group completely abolished activity. nih.gov This suggests that the 4-fluoro-phenyl group may act as a lipophilic handle, facilitating necessary interactions for inhibition. nih.gov Similarly, for certain anticancer agents, ortho-substituted phenyl analogues at the 4-position of the piperazine ring demonstrated good inhibitory activity. nih.govtandfonline.com
The nature of the substituent on the piperazine nitrogen is also crucial. In some cases, an unsubstituted piperazine ring is preferred for activity against certain cancer cell lines. nih.gov Conversely, for other targets, such as sigma-2 receptors, both basic nitrogen atoms of the piperazine ring are necessary to ensure high affinity. researchgate.net Replacing one of the nitrogens with a methine or converting it to an amide or ammonium (B1175870) function leads to a significant drop in affinity. researchgate.net
The following table provides examples of how piperazine ring substitutions affect receptor affinity:
Table 2: Influence of Piperazine Ring Substitutions on Receptor Affinity
| Compound Series | Piperazine Ring Substitution | Target Receptor(s) | Effect on Affinity/Activity | Reference |
|---|---|---|---|---|
| Dual D3/µ-Opioid Ligands | 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine | Dopamine D3 Receptor | Increased selectivity, improved CNS-MPO score. | nih.gov |
| γ-Secretase Inhibitors | 4-F-phenyl | γ-Secretase | Most active analogue. | nih.gov |
| γ-Secretase Inhibitors | 4-methyl | γ-Secretase | Activity completely abolished. | nih.gov |
| Anticancer Agents | Ortho-substituted phenyl at 4-position | Androgen Receptor | Good inhibitory activity. | nih.govtandfonline.com |
| Sigma-2 Receptor Ligands | Unmodified piperazine | Sigma-2 Receptor | Both basic nitrogens are essential for high affinity. | researchgate.net |
Influence of Linker Length and Conjugation with Other Heterocyclic Moieties on Pharmacological Profiles
The linker connecting the this compound core to other molecular fragments is a critical determinant of the pharmacological profile of the resulting analogues. The length, rigidity, and chemical nature of this linker can significantly impact receptor affinity and selectivity.
For dual-target dopamine D3 and µ-opioid receptor ligands, a 2-methylene linker was found to be the most favorable length for dual-target design, particularly for µ-opioid receptor affinity. nih.gov Longer linkers, while potentially beneficial for D3 receptor affinity, can be detrimental to µ-opioid receptor binding. nih.gov Conversely, in a different series of dopamine D2/D3 receptor agonists, increasing the linker length from a two-carbon to a three-carbon tether resulted in a nearly two-fold increase in D3 selectivity. nih.gov
The conjugation of the piperazine moiety with other heterocyclic systems can also profoundly influence activity. In a series of coumarin-piperazine derivatives, a three-carbon linker between the piperazinyl and coumarin (B35378) moieties was found to be optimal for activity at serotonin (B10506) receptors. scienceopen.com Replacing the piperazine ring with a morpholine (B109124) or introducing an additional heterocyclic ring generally reduced activity. scienceopen.com
The type of heterocyclic moiety conjugated to the piperazine is also important. In the development of dopamine D3 receptor selective agents, replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety led to lower binding potency at both D3 and D2 receptors. acs.org However, incorporating a 2-benzimidazole group maintained D3 binding potency, albeit with reduced selectivity. acs.org
Furthermore, the conjugation of dipeptides to a 2,3-dichlorophenyl piperazine analogue, followed by conversion to urea (B33335) or thiourea (B124793) derivatives, has been shown to produce potent urease inhibitors. core.ac.uk This demonstrates the potential of combining peptide and heterocyclic scaffolds to generate novel bioactive compounds.
The following table illustrates the impact of linker modifications and heterocyclic conjugation:
Table 3: Effect of Linker and Heterocyclic Conjugation on Pharmacological Profile
| Compound Series | Linker/Conjugation Modification | Target(s) | Impact on Pharmacological Profile | Reference |
|---|---|---|---|---|
| Dual D3/µ-Opioid Ligands | 2-methylene linker | Dopamine D3, µ-Opioid Receptors | Favorable for dual-target affinity. | nih.gov |
| Dopamine D2/D3 Agonists | Three-carbon linker | Dopamine D2/D3 Receptors | Increased D3 selectivity. | nih.gov |
| Coumarin-Piperazine Derivatives | Three-carbon linker | Serotonin Receptors | Optimal for activity. | scienceopen.com |
| Dopamine D3 Ligands | Conjugation with 2-indolyl moiety | Dopamine D2/D3 Receptors | Lower binding potency. | acs.org |
| Dopamine D3 Ligands | Conjugation with 2-benzimidazole moiety | Dopamine D2/D3 Receptors | Maintained D3 potency, reduced selectivity. | acs.org |
| Urease Inhibitors | Conjugation with dipeptide-thiourea | Urease | Potent inhibition. | core.ac.uk |
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a crucial role in the biological activity of this compound analogues. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as receptors and enzymes.
In the context of dopamine D2/D3 receptor agonists, the optical isomers of certain analogues display marked differences in affinity and selectivity. For instance, the (-)-isomer of a particular N6-substituted tetrahydrobenzothiazole analogue showed significantly higher affinity and selectivity for the D3 receptor compared to the (+)-isomer. nih.gov This highlights the importance of a specific stereochemical configuration for optimal receptor binding.
Similarly, for dual-target MOR-D3R ligands, the stereochemistry of a rigid cyclopropyl (B3062369) linker is essential for modulating favorable poses for D3 receptor recognition, binding affinity, selectivity, and functional efficacy. nih.gov The resolution of trans enantiomers of a cyclopropyl-containing analogue revealed that stereochemistry is a key factor in its pharmacological profile. nih.gov
The synthesis of bitopic ligands targeting the D3 receptor has also underscored the importance of chirality. A diastereoselective approach to access a specific enantiomer of a complex molecule involved an enantioselective reduction step to install the correct stereochemistry at a key chiral center, which was crucial for its activity. nih.gov
The following table provides examples of the influence of stereochemistry on activity:
Table 4: Impact of Stereochemistry on Biological Activity
| Compound Series | Stereochemical Feature | Target(s) | Influence on Activity | Reference |
|---|---|---|---|---|
| Dopamine D2/D3 Agonists | (-)-isomer of N6-substituted tetrahydrobenzothiazole | Dopamine D3 Receptor | Higher affinity and selectivity. | nih.gov |
| Dual MOR-D3R Ligands | Stereochemistry of a rigid cyclopropyl linker | Dopamine D3 Receptor | Essential for favorable binding and efficacy. | nih.gov |
| Bitopic D3 Receptor Ligands | Specific enantiomer of a complex molecule | Dopamine D3 Receptor | Crucial for activity. | nih.gov |
| 1,5-Diphenyl-2-penten-1-one Analogues | Presence of a methyl group | Antifungal and larvicidal activity | Significant effect on biological activities. | researchgate.net |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for the predictive design of new, more potent analogues of this compound.
QSAR studies have been successfully applied to various classes of piperazine derivatives. For instance, a QSAR model was developed for a series of 6-[3-(4-substitutedphenylpiperazin-1-yl)propoxy]benzo[d] nih.govnih.govoxathiol-2-ones with antipsychotic potential. chalcogen.ro The resulting model, which included descriptors like dip2/V and WPSA, highlighted the importance of electrostatic and steric interactions for antipsychotic activity. chalcogen.ro
In another study, 2D-QSAR models were developed to predict the activity of dopamine transporter (DAT) inhibitors. acs.org These models, utilizing genetic algorithm variable selection, demonstrated good predictive accuracy and were used to analyze the structural features important for DAT inhibition. acs.org
QSAR models have also been employed in the design of less toxic anticancer drugs. For example, an in silico evaluation of 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one compounds used QSAR to gain insights into their toxicity profiles. acs.org
More recently, in silico molecular docking and molecular dynamics studies, which are often used in conjunction with QSAR, have been used to evaluate the inhibitory potential of piperazine-substituted naphthoquinone derivatives against PARP-1. acs.org These studies identified compounds with strong binding profiles and significant inhibitory activity. acs.org
The development of robust and predictive QSAR models relies on the quality of the biological data and the appropriate selection of molecular descriptors. nih.gov These models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active, thereby saving time and resources.
The following table summarizes some applications of QSAR in the design of piperazine-containing compounds:
Table 5: QSAR Models for Predictive Design of Piperazine Derivatives
| Compound Series | Biological Activity | QSAR Model Type/Descriptors | Key Finding/Application | Reference |
|---|---|---|---|---|
| Benzoxathiol-piperazines | Antipsychotic | 2D-QSAR (dip2/V, WPSA) | Highlighted importance of electrostatic and steric interactions. | chalcogen.ro |
| Dopamine Transporter Inhibitors | DAT Inhibition | 2D-QSAR (GA-PLS) | Predicted activity and identified key structural features. | acs.org |
| Pyridopyrimidinone derivatives | Anticancer (Toxicity) | In silico evaluation | Guided design of less toxic compounds. | acs.org |
| Naphthoquinone-piperazines | PARP-1 Inhibition | Molecular Docking, MD simulations | Identified potent inhibitors with strong binding profiles. | acs.org |
Role in Medicinal Chemistry and Drug Discovery Research
1-(2,6-Dichlorophenyl)piperazine as a Versatile Synthetic Intermediate
This compound serves as a crucial starting material and intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, with a reactive secondary amine on the piperazine (B1678402) ring, allows for the straightforward introduction of this substituted arylpiperazine moiety into larger, more complex molecular frameworks.
A key application of this compound is in the preparation of fused pyrimidine (B1678525) derivatives, which are a class of compounds extensively studied for their kinase inhibitory activity. For instance, this compound hydrochloride is utilized in the synthesis of pyrazolopyrimidones and pyrazolopyridones. usbio.net These resulting compounds are under investigation as inhibitors of tankyrases (TNKS1 and TNKS2), enzymes that are considered promising targets for cancer therapy due to their role in the Wnt signaling pathway. usbio.netnih.govnih.gov The Wnt pathway is frequently dysregulated in various cancers, and its inhibition can lead to reduced tumor growth. nih.govmdpi.com
The general synthetic strategy involves the reaction of the piperazine's secondary amine with a suitable electrophile on another heterocyclic core. This modular approach allows synthetic chemists to systematically build libraries of compounds for biological screening.
Scaffold for the Development of Novel Pharmacologically Active Compounds
The arylpiperazine substructure, and specifically the this compound scaffold, is a well-established framework in the design of new pharmacologically active agents. This is due to the favorable physicochemical properties conferred by the piperazine ring, which can enhance aqueous solubility and oral bioavailability, and its ability to present substituents in a well-defined spatial orientation for optimal target binding. acs.org
Derivatives incorporating the 2,6-dichlorophenylpiperazine motif have shown a broad spectrum of biological activities, particularly in oncology and neuroscience.
Anticancer Agents: Research has demonstrated that hybrid molecules containing a piperazine ring are promising candidates for anticancer drugs. researchgate.net The 6-(2,6-dichlorophenyl) moiety, in particular, is a core component of a class of potent kinase inhibitors. Pyrido[2,3-d]pyrimidin-7-one derivatives featuring this group have been identified as powerful inhibitors of Abelson tyrosine kinase (Abl). nih.gov The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML), making its inhibition a primary strategy for treating this cancer. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that the 2,6-dichlorophenyl group is a critical feature for high potency against Abl kinase and for activity against various cancer cell lines. nih.govresearchgate.net
Table 1: Kinase Inhibitory Activity of a Representative Pyrido[2,3-d]pyrimidine (B1209978) Compound
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 2-Amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine (Lead Compound 1) | PDGFr | 1110 |
| FGFr | 130 | |
| EGFr | 450 | |
| c-Src | 220 |
Data sourced from research on broadly active tyrosine kinase inhibitors. researchgate.net IC₅₀ is the half-maximal inhibitory concentration.
Central Nervous System (CNS) Agents: Arylpiperazine derivatives are well-known for their activity on central nervous system targets. researchgate.net While the 2,6-dichloro isomer is prominent in oncology research, the closely related 1-(2,3-dichlorophenyl)piperazine (B491241) is a key intermediate and metabolite of the atypical antipsychotic drug aripiprazole (B633). wikipedia.orglgcstandards.com This highlights the general importance of the dichlorophenylpiperazine scaffold for CNS-acting drugs that modulate dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.orgnih.gov
Furthermore, the compound LY3154207, which contains a 2-(2,6-dichlorophenyl)acetyl moiety, has been identified as a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. acs.orgnih.gov This compound has advanced to clinical studies for neurodegenerative diseases, underscoring the value of the 2,6-dichlorophenyl group in designing molecules that can fine-tune neurotransmitter receptor activity. acs.orgnih.gov
Exploration of the 2,6-Dichlorophenyl Moiety as a Privileged Pharmacophore in Drug Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 2,6-dichlorophenyl moiety is considered a privileged pharmacophore because of its recurring presence in potent, selective, and metabolically stable drug candidates. The two chlorine atoms in the ortho positions to the point of attachment provide distinct advantages in drug design.
The steric bulk of the two chlorine atoms can lock the phenyl ring in a specific, often twisted, conformation relative to the rest of the molecule. This conformational constraint can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. nih.govnih.gov This fixed orientation is often crucial for fitting into a well-defined pocket on the target protein.
In the case of the pyrido[2,3-d]pyrimidine Abl kinase inhibitors, the 2,6-dichlorophenyl group is a key structural feature of the initial lead compounds that demonstrated high potency. researchgate.net Structure-activity relationship studies have consistently shown that this substitution pattern is favorable for activity. nih.gov The chlorine atoms can also engage in specific halogen bonding interactions with the protein target, further enhancing binding affinity. Moreover, the electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the phenyl ring, influencing its interactions and metabolic stability. psu.edu The introduction of halogen atoms into a drug molecule can significantly affect its lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org
The strategic placement of these two chlorine atoms on the phenyl ring has proven to be a successful strategy in developing highly potent and selective inhibitors for various therapeutic targets, solidifying the status of the 2,6-dichlorophenyl group as a valuable component in the medicinal chemist's toolkit.
Advanced Analytical Methodologies for Research
High Performance Liquid Chromatography (HPLC) for Purity Assessment and Related Substance Profiling
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 1-(2,6-Dichlorophenyl)piperazine. It is widely used for purity assessment, with research-grade materials typically requiring a purity of greater than 95%. The versatility of HPLC allows for the separation of the main compound from its synthetic precursors, by-products, and degradation products.
The development of a robust HPLC method is critical for the accurate analysis of this compound and its analogues. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. Method development involves the systematic optimization of several key parameters to achieve adequate separation (resolution), good peak shape, and reasonable analysis time.
Key aspects of method development include:
Stationary Phase Selection: An octadecylsilane (B103800) (C18) bonded silica (B1680970) column is frequently the first choice for separating piperazine (B1678402) derivatives due to its hydrophobicity, which provides good retention for these relatively non-polar molecules. google.comscholarsresearchlibrary.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. google.comscholarsresearchlibrary.com The ratio of these components is adjusted in a process known as gradient elution to separate compounds with a wide range of polarities. The pH of the aqueous buffer is a critical parameter for controlling the retention of ionizable compounds like piperazines.
Detection: Ultraviolet (UV) detection is commonly used, with the detection wavelength selected based on the UV absorbance maximum of the chromophore-containing analyte, often around 254 nm for phenylpiperazine derivatives. google.com
A patent for the closely related analogue, 1-(2,3-dichlorophenyl)piperazine (B491241), provides a detailed example of a developed HPLC method, which serves as an excellent starting point for optimizing the separation of the 2,6-dichloro isomer. google.com The conditions are summarized in the table below.
Table 1: Example HPLC Method Parameters for a Dichlorophenyl)piperazine Analogue
| Parameter | Condition | Rationale |
|---|---|---|
| Chromatographic Column | Octadecylsilane (C18) bonded silica | Provides hydrophobic interaction for retaining the analyte. google.com |
| Mobile Phase A | Acetonitrile / Disodium hydrogen phosphate (B84403) buffer | The buffer controls pH, affecting the ionization and retention of the basic piperazine moiety. google.com |
| Mobile Phase B | Acetonitrile / Phosphoric acid | Acetonitrile acts as the organic modifier to elute the compound from the column. google.com |
| Elution Mode | Gradient Elution | Varies the mobile phase composition to effectively separate the main compound from early and late-eluting impurities. google.com |
| Flow Rate | 1.0 mL/min | An optimal flow rate ensures efficient separation without excessive analysis time or pressure. google.com |
| Column Temperature | 30 °C | Temperature control ensures reproducible retention times and can improve peak shape. google.com |
| Detection Wavelength | 254 nm | Corresponds to a strong absorbance wavelength for the phenylpiperazine chromophore. google.com |
Optimization involves adjusting these parameters to ensure that this compound is well-resolved from all potential impurities and analogues.
A primary application of a validated HPLC method is the detection and quantification of impurities. pharmtech.com These impurities can arise from various stages of the synthesis or degradation and may include unreacted starting materials, by-products from side reactions, or intermediates. In the synthesis of arylpiperazines, such as those used as precursors for drugs like aripiprazole (B633), several process-related impurities are monitored. scholarsresearchlibrary.comceon.rs
For this compound, potential impurities that can be monitored by HPLC include:
Positional Isomers: Such as 1-(2,3-Dichlorophenyl)piperazine or 1-(3,4-Dichlorophenyl)piperazine, which may arise from impurities in the dichlorophenyl starting material. ceon.rsnih.gov
Incomplete Reaction Products: For instance, residual starting materials like 2,6-dichloroaniline (B118687). google.com
Related Substances: Compounds with fewer or different substitutions, for example, 1-(2-chlorophenyl)piperazine (B141456) or 1-(chlorophenyl)piperazine isomers. google.com
By-products: Dimeric impurities or other products resulting from side reactions during synthesis. google.comceon.rs
The HPLC method must be validated for specificity to ensure it can separate the main compound from these and other potential impurities. scholarsresearchlibrary.com Quantitative analysis allows for the precise determination of the levels of these impurities, which is crucial for quality control and for understanding the stability of the compound. scholarsresearchlibrary.com
Table 2: Potential Synthetic Impurities and Related Substances
| Compound Name | Type of Impurity | Potential Origin |
|---|---|---|
| 2,6-Dichloroaniline | Starting Material | Incomplete reaction during synthesis. |
| Piperazine | Starting Material | Incomplete reaction during synthesis. |
| 1-(2-Chlorophenyl)piperazine | Related Substance | Impurity in starting material or side reaction. google.com |
| 1-(2,3-Dichlorophenyl)piperazine | Positional Isomer | Impurity in starting material. ceon.rs |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. researchgate.netepa.gov It combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. chemijournal.com For piperazine derivatives, GC-MS is particularly useful for separating and identifying structurally similar isomers and for detecting trace volatile impurities. ojp.govrsc.org
A typical GC-MS method involves injecting the sample into a heated port to vaporize it. The vaporized analytes are then carried by an inert gas (like helium) through a long, thin capillary column. chemijournal.com Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification by comparison to spectral libraries. spectroscopyonline.com
GC-MS has proven effective for the separation of multiple piperazine isomers that may be difficult to resolve by other means. rsc.org
Table 3: Typical GC-MS Method Parameters for Piperazine Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | Supelco Equity-5 (or similar 5% Phenyl-methylpolysiloxane) | A common, relatively non-polar column suitable for a wide range of semi-volatile compounds. rsc.org |
| Injection Temperature | 260 °C | Ensures rapid and complete vaporization of the analyte. rsc.org |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. rsc.org |
| Oven Temperature Program | Initial 60°C, ramped to 280°C | A temperature gradient is used to separate compounds with different boiling points effectively. rsc.org |
| Ionization Mode | Electron Ionization (EI) | A standard, high-energy ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov |
| Mass Analyzer | Quadrupole | A common type of mass analyzer that separates ions based on their mass-to-charge ratio. |
Capillary Electrophoresis (CE) in Analytical Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow, fused-silica capillary. diva-portal.orgdiva-portal.org The separation is based on differences in the analytes' charge-to-size ratio and their electrophoretic mobility. diva-portal.org CE offers several advantages over HPLC, including extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. diva-portal.orgnih.gov
For the analysis of this compound, CE can be a valuable tool for purity determination and impurity profiling. unigoa.ac.in Since piperazine derivatives are basic, their charge can be manipulated by adjusting the pH of the background electrolyte (BGE), which fills the capillary. This allows for fine-tuning of the separation.
A particularly important application of CE is in chiral separations. researchgate.net Many pharmaceutical compounds are chiral, and their enantiomers can have different biological activities. CE is an excellent technique for separating enantiomers by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte. This forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities in the electric field, allowing for their separation and quantification. researchgate.net
Table 4: Feature Comparison of CE and HPLC for Piperazine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
|---|---|---|
| Separation Principle | Partitioning between mobile and stationary phases. | Differential migration in an electric field based on charge-to-size ratio. diva-portal.org |
| Efficiency (Plates/meter) | High (typically 10,000-100,000) | Very High (typically 100,000-1,000,000) nih.gov |
| Sample/Solvent Usage | Milliliters of solvent per run. | Nanoliters of sample and microliters of buffer per run. diva-portal.org |
| Analysis Time | Typically 10-60 minutes. | Typically 1-30 minutes. nih.gov |
| Primary Application | Purity, quantification, impurity profiling. amazonaws.com | Purity, impurity profiling, and especially chiral separations. researchgate.net |
Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of chemical compounds. nih.govsaspublishers.com They provide a multi-dimensional analysis, yielding information on both the separation properties (like retention time) and structural properties (like molecular weight and fragmentation) of an analyte in a single run. researchgate.netiipseries.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most powerful and widely used analytical tools in pharmaceutical analysis. ajprd.com It combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. After components are separated on the HPLC column, they are introduced into the mass spectrometer. The MS detector provides the molecular weight of the eluting compound, which is invaluable for confirming the identity of the main peak and for identifying unknown impurities and degradation products. saspublishers.com LC-MS is highly selective and sensitive, making it a superior choice over HPLC with UV detection for complex samples or trace-level analysis. saspublishers.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an even higher level of selectivity and sensitivity than standard GC-MS. In a tandem MS system, a specific ion (a precursor ion) from the initial mass spectrum is selected, fragmented further, and the resulting product ions are then detected. pharmtech.com This technique is exceptionally powerful for quantifying trace amounts of a specific compound in a complex matrix, as it minimizes interferences from other co-eluting substances. For this compound, GC-MS/MS could be employed for the ultra-trace quantification of specific volatile impurities or for confirmation in complex sample matrices.
Future Perspectives in Academic Research
Exploration of Novel Biological Targets for Dichlorophenylpiperazine Derivatives
Recent academic and industrial research has successfully identified novel biological targets for derivatives of 1-(2,6-dichlorophenyl)piperazine, moving beyond historical areas of investigation. A primary example is the discovery of potent and selective positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor. nih.govnih.gov
Positive allosteric modulators represent a novel therapeutic mechanism, offering the potential to overcome challenges faced by traditional orthosteric agonists, such as poor drug-like properties, tachyphylaxis, and inverted U-shaped dose-response curves. nih.govnih.gov Two notable compounds incorporating the 2-(2,6-dichlorophenyl)acetyl moiety are DETQ and LY3154207 (Mevidalen). nih.govnih.gov These compounds have been shown to selectively potentiate the human D1 receptor without significant allosteric agonist effects on their own. nih.gov
The allosteric binding site for these molecules has been identified near intracellular loop 2 (ICL2) of the D1 receptor, in a pocket formed by transmembrane helices. This binding stabilizes the receptor in an active state, enhancing G protein coupling and subsequent downstream signaling, such as increased cyclic AMP (cAMP) accumulation.
Table 1: Activity of this compound Derivatives as Dopamine D1 PAMs
The exploration of D1 PAMs demonstrates a significant future direction, with research focusing on characterizing the pharmacology of these molecules and identifying the specific amino acid residues that regulate their activity and species selectivity. nih.gov This line of inquiry opens doors for designing next-generation modulators with fine-tuned properties for treating various neuropsychiatric disorders. nih.gov
Development of Advanced Synthetic Strategies for Complex this compound Analogues
The synthesis of structurally complex analogues derived from this compound, such as the D1 PAM Mevidalen (LY3154207), necessitates the development of advanced and scalable synthetic strategies. Academic and process chemistry research has focused on evolving synthetic routes from early-stage discovery to large-scale production. acs.org
A significant advancement in the synthesis of these complex analogues is the integration of flow chemistry. researchgate.net This technology has been crucial for overcoming challenges associated with reactions that are difficult to scale up using traditional batch processing. For instance, the scalable synthesis of Mevidalen required a selective cryogenic lithium-halogen exchange reaction. This reaction was found to be highly exothermic and involved an unstable aryl lithium intermediate, making it suitable for large-scale production only in a continuous flow mode. researchgate.net
Other advanced strategies employed include:
Diastereoselective Pictet-Spengler methodology to establish the required stereochemistry of complex heterocyclic systems. researchgate.net
Use of chiral auxiliaries , such as a chiral Ellman sulfinyl imine, to control stereochemistry during key bond-forming steps. researchgate.net
Optimization of reagents to avoid hazardous or difficult-to-handle chemicals in large-scale synthesis, such as replacing lithium aluminum hydride (LAH) with safer reducing agents like Red-Al. acs.org
These advanced synthetic developments are critical for enabling the production of sufficient quantities of complex drug candidates (>100 kg) to support extensive clinical trials and future commercialization. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The design of novel this compound derivatives is increasingly benefiting from the integration of artificial intelligence (AI), machine learning (ML), and advanced computational techniques. ethz.chnih.gov These tools are applied at various stages of the drug discovery process, from generating novel molecular structures to predicting their biological activity and optimizing their pharmacokinetic properties. nih.govwiley.com
For complex molecules like the D1 PAMs, computational methods are vital for understanding their mechanism of action and structure-activity relationships (SAR). nih.gov Conformational analysis, for example, is used to determine the three-dimensional structures of these bioactive molecules, which is critical for understanding their interaction with biological targets. acs.org In the case of LY3154207, conformational studies revealed that it adopts an unusual boat conformation, a key insight that informed the development of a binding pose model with the human D1 receptor. nih.govacs.org
Molecular dynamics simulations and cryo-electron microscopy (cryo-EM) have been instrumental in identifying the allosteric binding site on the D1 receptor. These techniques provide a detailed view of how the ligand interacts with the receptor at an atomic level, guiding the rational design of new analogues with improved potency and selectivity.
While specific applications of generative AI for the de novo design of this compound derivatives are emerging, the broader application of ML models is already common. Machine learning tools, such as graph neural networks, are used to predict the properties of large numbers of virtual molecules, helping chemists to prioritize which compounds to synthesize and test. astrazeneca.com This in silico approach significantly accelerates the design-make-test-analyze cycle, making the drug discovery process more efficient and cost-effective. ethz.ch
Investigation of New Research Applications in Chemical Biology and Drug Discovery
The unique pharmacological profiles of novel this compound derivatives are paving the way for new research applications in chemical biology and drug discovery. The most prominent area is the development of therapeutics for neuropsychiatric and neurodegenerative disorders.
The D1 PAMs, including LY3154207 (Mevidalen), are being investigated as potential treatments for the cognitive and motor symptoms associated with a range of conditions. nih.gov Preclinical studies with the analogue DETQ have shown promising results, including:
Reversal of hypo-activity in dopamine-depleted animal models, suggesting potential for treating motor symptoms in Parkinson's disease. nih.gov
Improved performance in the novel object recognition task, indicating pro-cognitive effects. nih.gov
Enhanced wakefulness in EEG studies and antidepressant-like effects in the forced-swim test. nih.gov
Based on this promising preclinical data, LY3154207 has advanced to Phase 2 clinical trials for Lewy body dementia, highlighting a significant drug discovery application. nih.govacs.org These compounds provide a novel mechanism for augmenting D1 receptor activity, which is crucial for cognitive functions such as working memory, attention, and executive functions. google.com
Beyond the central nervous system, the broader class of arylpiperazines is being explored for other therapeutic applications, which could represent future avenues for this compound analogues. These areas include oncology, where arylpiperazine derivatives have been investigated as potential anticancer agents targeting pathways involved in cell proliferation and survival. nih.govmdpi.com The versatility of the piperazine (B1678402) scaffold allows for its incorporation into a wide array of molecular architectures, suggesting that derivatives of this compound could be adapted to target other receptors and enzymes implicated in various diseases. nih.govresearchgate.net
Table 2: Investigational Applications of this compound Derivatives
Q & A
Q. What are the established synthesis routes for 1-(2,6-Dichlorophenyl)piperazine, and what critical reaction conditions must be optimized?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling of piperazine with 2,6-dichlorophenyl precursors. Key conditions include:
- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side products during aryl halide coupling .
- Catalyst selection : Palladium catalysts or copper-mediated Ullmann couplings may enhance yield in cross-coupling steps .
- Purification : Column chromatography or recrystallization is critical to isolate the compound from intermediates like 2,6-Dichlorophenylhydrazine Hydrochloride .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for structurally similar piperazine derivatives in Acta Crystallographica reports .
- NMR spectroscopy : - and -NMR can identify proton environments and confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (>97%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in tightly sealed containers at room temperature, away from oxidizers and ignition sources .
Q. How are key physicochemical properties (e.g., solubility, stability) determined for this compound?
- Solubility : Tested in solvents like DMSO, ethanol, and water via gravimetric analysis or UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMSO) often yield higher solubility .
- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure. Thermal stability is confirmed by TGA/DSC, with decomposition observed >200°C .
Advanced Research Questions
Q. How can reaction yields and purity of this compound be optimized during synthesis?
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, solvent polarity) identifies optimal conditions .
- Catalyst screening : Testing Pd/C, CuI, or ligand-assisted systems improves coupling efficiency .
- In-line monitoring : FTIR or HPLC tracks reaction progress in real time to minimize impurities .
Q. What methodologies address contradictory biological activity data across assay systems?
- Assay standardization : Replicate studies under controlled conditions (e.g., cell line consistency, incubation time) to isolate variables .
- Dose-response curves : Compare EC values across multiple models (e.g., in vitro vs. ex vivo) to assess potency discrepancies .
- Receptor binding assays : Use radioligand displacement studies to confirm target specificity and rule off-target effects .
Q. What strategies assess metabolic stability and degradation pathways of this compound?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS .
- Forced degradation studies : Expose to oxidative (HO), acidic (HCl), and basic (NaOH) conditions to map degradation products .
- Computational prediction : Tools like ADMET Predictor® estimate metabolic sites and half-life .
Q. How can computational modeling predict receptor interactions of this compound?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with serotonin (5-HT) or dopamine receptors .
- MD (Molecular Dynamics) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
- QSAR models : Correlate structural descriptors (e.g., Cl substituent positions) with activity data to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
